molecular formula C22H20BrN3O4S2 B2683324 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 362501-38-0

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2683324
CAS No.: 362501-38-0
M. Wt: 534.44
InChI Key: OJDBYXIYRPCGPR-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one . It has a molecular weight of 339.23 and a molecular formula of C12H7BrN2OS2 .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of the compound includes a thieno[2,3-d]pyrimidin-4(3H)-one core, which is a common structure in various bioactive molecules .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 339.23 and a molecular formula of C12H7BrN2OS2 . Other physical and chemical properties specific to this compound are not mentioned in the available literature .

Scientific Research Applications

  • Anticonvulsant Agents : One study focuses on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which are explored as potential anticonvulsants. These compounds, including the one with the 4-bromophenyl substituent, have shown moderate anticonvulsant activity in a pentylenetetrazole-induced seizures model in rats (Severina et al., 2020).

  • Oxidative Radical Cyclization : Another study involves the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the formation of complex compounds like erythrinanes (Chikaoka et al., 2003).

  • Dual Enzyme Inhibitors : Research has been conducted on compounds like thieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, key enzymes in DNA synthesis. These compounds, including those with 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffolds, demonstrate significant inhibitory activity (Gangjee et al., 2008).

  • Central Nervous System Depressant Activity : A study on 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives shows marked sedative actions, indicating their potential application as central nervous system depressants (Manjunath et al., 1997).

  • Antimicrobial Properties : Synthesized compounds like Schiff bases and Thiazolidinone derivatives from p-bromo-m-cresol have shown notable antibacterial and antifungal activities, indicating their potential application in treating microbial infections (Fuloria et al., 2014).

  • Antitumor Activity : Research on 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives shows potent anticancer activity on various human cancer cell lines. This suggests their potential application in cancer treatment (Hafez & El-Gazzar, 2017).

  • Synthesis of Complex Compounds : Studies involve the synthesis of complex structures like pyrimidinones, oxazinones, and their derivatives using starting materials like citrazinic acid. These compounds display good antibacterial and antifungal activities (Hossan et al., 2012).

  • Imaging with PET : The compound has been used in the synthesis of radioligands for imaging with positron emission tomography (PET), an important tool in medical diagnostics (Dollé et al., 2008).

  • Antimicrobial Activity and Quantum Calculations : Research includes the synthesis and evaluation of the antimicrobial activity of novel sulphonamide derivatives, with a focus on the correlation between experimental results and theoretical calculations (Fahim & Ismael, 2019).

  • Cytotoxic Activity Against Cancer Cell Lines : A study reports the synthesis and testing of novel compounds derived from indibulin and combretastatin scaffolds for cytotoxic activity against breast cancer cell lines, showing promising results (Moghadam & Amini, 2018).

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O4S2/c1-29-15-7-8-16(18(11-15)30-2)24-19(27)12-32-22-25-17-9-10-31-20(17)21(28)26(22)14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDBYXIYRPCGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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